Hsd17B13-IN-11 is derived from a series of synthetic compounds designed to selectively inhibit the activity of the Hsd17B13 enzyme. Research indicates that this compound is categorized as a small molecule inhibitor, specifically targeting the enzymatic function of 17-beta hydroxysteroid dehydrogenase 13. This classification is significant as it positions Hsd17B13-IN-11 within the broader category of pharmacological agents aimed at modulating enzyme activity for therapeutic benefit.
The synthesis of Hsd17B13-IN-11 typically involves multi-step organic synthesis techniques, which may include:
Recent studies have demonstrated that modifications at specific positions on the aromatic ring can significantly enhance potency against the target enzyme, emphasizing structure-activity relationship studies during synthesis .
Hsd17B13-IN-11 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Hsd17B13 enzyme. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics:
The structural analysis reveals key features such as:
Hsd17B13-IN-11 undergoes several chemical reactions relevant to its mechanism of action:
The mechanism by which Hsd17B13-IN-11 exerts its effects involves competitive inhibition of the Hsd17B13 enzyme:
Quantitative analyses have shown that this inhibition leads to significant changes in lipid profiles within treated cells, supporting its therapeutic potential.
Hsd17B13-IN-11 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's suitability for clinical applications .
Hsd17B13-IN-11 has significant potential applications in scientific research and therapeutic development:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8